molecular formula C18H18Cl2N4O3 B10973925 4-(2,4-dichlorobenzyl)-N-(3-nitrophenyl)piperazine-1-carboxamide

4-(2,4-dichlorobenzyl)-N-(3-nitrophenyl)piperazine-1-carboxamide

Cat. No.: B10973925
M. Wt: 409.3 g/mol
InChI Key: AQQAHIAABAJDER-UHFFFAOYSA-N
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Description

4-(2,4-dichlorobenzyl)-N-(3-nitrophenyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 2,4-dichlorobenzyl group and a 3-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorobenzyl)-N-(3-nitrophenyl)piperazine-1-carboxamide typically involves the following steps:

    Formation of the piperazine ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with 2,4-dichlorobenzyl group: The piperazine ring is then reacted with 2,4-dichlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate to form the 2,4-dichlorobenzyl-substituted piperazine.

    Introduction of the 3-nitrophenyl group: The final step involves the reaction of the 2,4-dichlorobenzyl-substituted piperazine with 3-nitrobenzoyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or amino derivatives.

    Reduction: Reduction of the nitro group can yield the corresponding amine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or amino derivatives.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

4-(2,4-dichlorobenzyl)-N-(3-nitrophenyl)piperazine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting the central nervous system.

    Materials Science: The compound can be used in the synthesis of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: It can be used as a tool compound to study the effects of piperazine derivatives on biological systems.

    Industrial Applications: The compound can be used in the development of new industrial chemicals with specific functionalities.

Comparison with Similar Compounds

Similar Compounds

    4-(2,4-dichlorobenzyl)-N-(3-nitrophenyl)piperazine-1-carboxamide: This compound is unique due to the presence of both 2,4-dichlorobenzyl and 3-nitrophenyl groups.

    4-(2,4-dichlorobenzyl)piperazine-1-carboxamide: Lacks the 3-nitrophenyl group, which may result in different biological and chemical properties.

    N-(3-nitrophenyl)piperazine-1-carboxamide: Lacks the 2,4-dichlorobenzyl group, which may affect its overall activity and applications.

Uniqueness

The presence of both 2,4-dichlorobenzyl and 3-nitrophenyl groups in This compound imparts unique chemical and biological properties to the compound. This dual substitution pattern can influence its reactivity, binding affinity, and overall functionality, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H18Cl2N4O3

Molecular Weight

409.3 g/mol

IUPAC Name

4-[(2,4-dichlorophenyl)methyl]-N-(3-nitrophenyl)piperazine-1-carboxamide

InChI

InChI=1S/C18H18Cl2N4O3/c19-14-5-4-13(17(20)10-14)12-22-6-8-23(9-7-22)18(25)21-15-2-1-3-16(11-15)24(26)27/h1-5,10-11H,6-9,12H2,(H,21,25)

InChI Key

AQQAHIAABAJDER-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=C(C=C(C=C2)Cl)Cl)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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